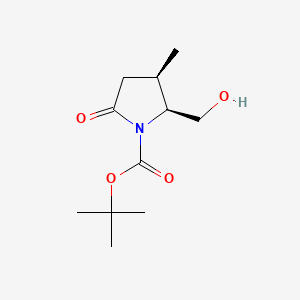![molecular formula C10H19NO2 B590624 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) CAS No. 127062-18-4](/img/new.no-structure.jpg)
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) involves multiple steps, typically starting with the preparation of the cyclopent[c]isoxazole ring. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopent[c]isoxazole derivatives with different substituents. These compounds share the core cyclopent[c]isoxazole structure but differ in their functional groups and overall properties .
Uniqueness
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha–ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
127062-18-4 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.267 |
IUPAC Name |
(2R)-1-[(3aR,6aS)-3,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazol-1-yl]butan-2-ol |
InChI |
InChI=1S/C10H19NO2/c1-2-9(12)6-11-10-5-3-4-8(10)7-13-11/h8-10,12H,2-7H2,1H3/t8-,9+,10-/m0/s1 |
InChI Key |
DGUFDNAHYHDWIS-AEJSXWLSSA-N |
SMILES |
CCC(CN1C2CCCC2CO1)O |
Synonyms |
1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)












